3-amino-5-methoxy-N-methylbenzamide 3-amino-5-methoxy-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1346245-37-1
VCID: VC2718288
InChI: InChI=1S/C9H12N2O2/c1-11-9(12)6-3-7(10)5-8(4-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)
SMILES: CNC(=O)C1=CC(=CC(=C1)OC)N
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

3-amino-5-methoxy-N-methylbenzamide

CAS No.: 1346245-37-1

Cat. No.: VC2718288

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

3-amino-5-methoxy-N-methylbenzamide - 1346245-37-1

Specification

CAS No. 1346245-37-1
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name 3-amino-5-methoxy-N-methylbenzamide
Standard InChI InChI=1S/C9H12N2O2/c1-11-9(12)6-3-7(10)5-8(4-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Standard InChI Key KOQALAOBEFSOPH-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC(=CC(=C1)OC)N
Canonical SMILES CNC(=O)C1=CC(=CC(=C1)OC)N

Introduction

3-Amino-5-methoxy-N-methylbenzamide is an organic compound belonging to the benzamide class, which are derivatives of benzoic acid. It is characterized by the presence of an amide group attached to the benzene ring. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications as an intermediate in the synthesis of more complex molecules.

Synthesis of 3-Amino-5-Methoxy-N-Methylbenzamide

The synthesis of this compound typically involves the amidation of 3-amino-5-methoxybenzoic acid with N-methylamine. This reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction conditions typically involve an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is emphasized.

Types of Reactions

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Although not applicable directly to this compound, if a nitro group were present, it could be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionHydrogen gas, palladium catalyst-
SubstitutionNucleophiles (e.g., halides or alkoxides), base-

Major Products

Reaction TypeMajor Product
Oxidation3-Hydroxy-5-methoxy-N-methylbenzamide
ReductionNot applicable directly
SubstitutionVarious substituted benzamides

Biological and Medicinal Applications

3-Amino-5-methoxy-N-methylbenzamide is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also researched for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders. The compound's mechanism of action involves interaction with specific molecular targets in biological systems, modulating enzyme or receptor activity.

Scientific Research and Future Directions

Research on this compound is ongoing, focusing on its synthesis, chemical properties, and biological activities. Future studies may explore its efficacy in clinical settings and its potential as a precursor for more complex therapeutic molecules.

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